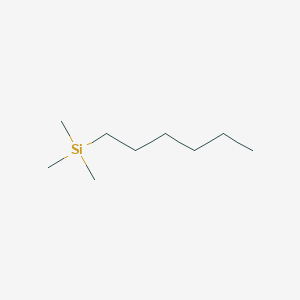

Hexyl(trimethyl)silane

Description

Historical Context and Evolution of Organosilane Research

The journey into the world of organosilicon compounds began in 1863 when Charles Friedel and James Crafts first synthesized an organochlorosilane. wikipedia.org This breakthrough laid the groundwork for a new field of chemical research. In the early 20th century, Frederic S. Kipping significantly advanced the field, coining the term "silicone" in 1904 and pioneering the use of Grignard reagents to create alkylsilanes and arylsilanes. wikipedia.org His work led to the initial preparation of silicone oligomers and polymers. wikipedia.org

The period after 1940 marked a pivotal shift towards the practical application of polymeric organosilicon compounds, driven by the needs of various industries. sbfchem.com This era saw the development of silicones for a wide range of uses. A significant development in the synthesis of organosilanes was the advent of hydrosilylation technology in the mid-1940s. mdpi.comresearchgate.net This process, involving the addition of a silicon-hydride bond across an unsaturated bond, provided a more efficient route to creating silicon-carbon bonds, expanding the diversity of accessible organosilane structures. mdpi.comresearchgate.net The development of various alkylsilanes, including hexyl(trimethyl)silane, was a direct consequence of these advancements, catering to the growing demand for materials with specific properties like hydrophobicity and stability.

Structural Characteristics and Chemical Significance of the Trimethylsilyl (B98337) Group within Alkylsilanes

The trimethylsilyl (TMS) group, with the chemical structure -Si(CH₃)₃, is a cornerstone of organosilicon chemistry. wikipedia.orgpatsnap.com It consists of three methyl groups bonded to a central silicon atom, which in turn connects to the rest of the molecule. wikipedia.orgpatsnap.com This structural arrangement imparts several key characteristics to the molecules it is a part of.

The presence of the TMS group significantly influences the physical properties of a molecule. Its non-polar nature and the shielding effect of the methyl groups reduce intermolecular forces, often leading to increased volatility. wikipedia.org This characteristic is particularly useful in analytical techniques such as gas chromatography and mass spectrometry. wikipedia.org

Positioning of this compound within the Broader Alkylsilane Family

Alkylsilanes are a class of organosilicon compounds characterized by one or more alkyl groups bonded to a silicon atom. This family encompasses a wide range of molecules with varying alkyl chain lengths and substitutions on the silicon atom. This compound, with its six-carbon alkyl chain and a trimethylsilyl group, occupies a specific position within this family.

The length of the alkyl chain in alkylsilanes plays a crucial role in determining their physical properties. Longer alkyl chains, such as the hexyl group in this compound, increase the compound's hydrophobic (water-repellent) nature. This makes it and similar long-chain alkylsilanes valuable for applications requiring surface modification to create water-resistant coatings. gelest.com

In comparison to shorter-chain alkylsilanes, such as tetramethylsilane (B1202638) (used as an NMR standard), this compound has a higher boiling point and viscosity due to the increased van der Waals forces from the longer hexyl chain. molbase.com Conversely, when compared to alkylsilanes with even longer alkyl chains, it is relatively more volatile. The trimethylsilyl group provides a consistent, stable, and sterically bulky terminus to the alkyl chain, a feature shared with other trimethylsilyl-terminated alkylsilanes. wikipedia.org

The reactivity of alkylsilanes can be tuned by the other groups attached to the silicon atom. In the case of this compound, the silicon atom is fully saturated with non-reactive alkyl groups, rendering the molecule generally stable and less reactive compared to functionalized alkylsilanes such as alkyl-hydrosilanes (containing Si-H bonds) or alkyl-alkoxysilanes (containing Si-O-C bonds). organic-chemistry.org These functionalized silanes are designed to be reactive for specific applications like cross-linking or surface coupling. mdpi.com

Academic Rationale and Research Significance of Investigating this compound

The academic interest in this compound stems from its utility as a model compound for studying the fundamental properties of alkylsilanes and their interactions at interfaces. Its well-defined structure, with a distinct hydrophobic hexyl chain and a stable trimethylsilyl headgroup, makes it an ideal candidate for research in surface science and materials chemistry. smolecule.com

Researchers utilize this compound and its analogs to investigate self-assembly processes and the formation of ordered molecular layers on various substrates. smolecule.com Understanding how these molecules organize themselves provides insights into the fundamental principles that govern the creation of new materials with tailored properties. smolecule.com

Furthermore, the study of this compound contributes to the broader understanding of organosilicon chemistry. Investigating its synthesis, spectroscopic properties, and chemical behavior provides valuable data that can be used to predict the properties and reactivity of other, more complex organosilanes. For instance, detailed analysis of its NMR and mass spectra helps in the characterization of new organosilicon compounds. nih.gov While not as reactive as some other organosilanes, it can serve as a reference material or a building block in the synthesis of more complex organosilicon structures. smolecule.commathnet.ru

The following tables provide a summary of the key properties of this compound and related compounds for comparative purposes.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₂₂Si |

| Molecular Weight | 158.36 g/mol |

| Boiling Point | 164.5ºC at 760mmHg |

| Density | 0.744 g/cm³ |

| Refractive Index | 1.407 |

| Flash Point | 38.4ºC |

Data sourced from molbase.comnih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Tetraethylsilane |

| Methylchlorosilanes |

| Phenylchlorosilanes |

| Alkylsilanes |

| Arylsilanes |

| Tris(trimethylsilyl)silane (B43935) |

| Hexyltrimethoxysilane |

| 3-mercaptopropyltrimethoxysilane |

| Hexyl acrylate |

Structure

3D Structure

Properties

IUPAC Name |

hexyl(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22Si/c1-5-6-7-8-9-10(2,3)4/h5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMVEFJJSIUCJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296807 | |

| Record name | Hexyl(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3429-62-7 | |

| Record name | NSC111641 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexyl(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Hexyl Trimethyl Silane and Its Derivatives

Direct Synthetic Pathways

The most direct industrial method for synthesizing alkyl- and arylchlorosilanes is the Müller-Rochow process, often termed the "Direct Process". mdpi.comgoogle.com This reaction involves passing an organic halide over elemental silicon at high temperatures (typically 250–350 °C) in the presence of a copper catalyst. mdpi.com For compounds like hexyl(trimethyl)silane, a variation of this process would involve the reaction of hexyl chloride with silicon.

Indirect Synthesis via Functional Group Transformations

Indirect methods involve the creation of the silicon-carbon bond through the reaction of a silicon-containing electrophile with a carbon-based nucleophile, or vice versa. These are the most common laboratory routes for preparing specific tetraorganosilanes like this compound.

Halogen-Metal Exchange Reactions Employing Organohalogenosilanes

Halogen-metal exchange is a powerful technique for preparing organolithium reagents, which are subsequently used to form C-Si bonds. wikipedia.orgfishersci.fr This method is particularly useful for creating aryl and vinyl lithium compounds but is also applicable to alkyl species. fishersci.fr The process typically involves two key steps:

Formation of the Organolithium Reagent: An alkyllithium reagent, such as tert-butyllithium, reacts with an organic halide (e.g., 1-iodohexane (B118524) or 1-bromohexane). The exchange is rapid, especially for iodides and bromides, and is driven by the formation of a more stable organolithium species. wikipedia.orgfishersci.fr

Coupling with a Halosilane: The newly formed hexyllithium is then treated with an organohalogenosilane, most commonly trimethylsilyl (B98337) chloride, to form this compound via nucleophilic substitution. acs.org

The reaction sequence can be summarized as: Hexyl-X + 2 R-Li → Hexyl-Li + R-X + R-Li Hexyl-Li + Cl-Si(CH₃)₃ → Hexyl-Si(CH₃)₃ + LiCl

The use of two equivalents of the starting alkyllithium reagent can help drive the equilibrium of the exchange reaction. fishersci.fr This method offers a versatile route to the target compound, though it requires careful handling of pyrophoric organolithium reagents.

Hydrosilylation Strategies for the Formation of Alkyl-Silicon Bonds

Hydrosilylation is an atom-economical addition reaction where a silicon-hydride (Si-H) bond adds across an unsaturated carbon-carbon bond, such as in an alkene. acs.org To synthesize this compound, this involves the reaction of 1-hexene (B165129) with a silane (B1218182) containing a trimethylsilyl group and a reactive Si-H bond (e.g., trimethylsilane (B1584522), HSi(CH₃)₃). The reaction is almost exclusively performed in the presence of a catalyst and typically follows an anti-Markovnikov regioselectivity, yielding the terminal alkylsilane. rsc.org

A variety of transition metal complexes are known to catalyze this transformation, with platinum-based catalysts like Karstedt's catalyst being historically prominent. However, significant research has focused on developing catalysts based on more abundant and less expensive metals such as iron and cobalt. acs.orggoogle.com

Table 1: Catalytic Systems for the Hydrosilylation of 1-Hexene

| Catalyst System | Silane | Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|

| [(2,6-iPr₂PhBDI)Mn(μ-H)]₂ | PhSiH₃ | Benzene-d₆, 80 °C, 38 h | >99% conversion, 74% isolated yield | rsc.org |

| Bis[(trimethylsilyl)methyl]iron(II)terpyridine | Et₃SiH | Toluene, 60 °C, 1 h | Quantitative conversion | google.com |

| Cobalt(I) Arene Complex | Ph₂SiH₂ | C₆D₆, 25 °C, 1 h | >98% conversion | acs.org |

These reactions demonstrate the versatility of hydrosilylation, though the choice of silane is critical. When silanes other than trimethylsilane are used (e.g., PhSiH₃, Et₃SiH), the initial product is a different hexylsilane (B129531) derivative, which would require further functional group transformations to arrive at this compound.

Grignard-Type or Organolithium-Mediated Coupling Reactions

The most conventional and widely used laboratory-scale synthesis of tetraorganosilanes involves the coupling of an organometallic nucleophile with a halosilane.

Grignard Reaction: This method involves the reaction of a hexylmagnesium halide (a Grignard reagent) with trimethylsilyl chloride. oup.com The Grignard reagent, typically hexylmagnesium bromide, is prepared by reacting 1-bromohexane (B126081) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The subsequent addition of trimethylsilyl chloride results in the formation of the Si-C bond and magnesium halide salts. oup.com

Hexyl-Br + Mg → Hexyl-MgBr (in ether or THF) Hexyl-MgBr + Cl-Si(CH₃)₃ → Hexyl-Si(CH₃)₃ + MgBrCl

Yields for this type of reaction are generally good. For example, the reaction of n-hexylmagnesium bromide has been used to prepare various aldehydes with yields around 62%. orgsyn.org

Organolithium Reaction: An alternative to the Grignard reagent is hexyllithium. acs.orgcore.ac.uk This reagent is typically prepared by the reaction of 1-bromohexane or 1-chlorohexane (B165106) with lithium metal or, as described previously, via halogen-metal exchange. The resulting hexyllithium is highly reactive and readily couples with trimethylsilyl chloride. wikipedia.org

Hexyl-Cl + 2 Li → Hexyl-Li + LiCl Hexyl-Li + Cl-Si(CH₃)₃ → Hexyl-Si(CH₃)₃ + LiCl

This approach is highly effective but, like other organolithium methods, requires anhydrous conditions and an inert atmosphere due to the high reactivity of the reagents. core.ac.uk

Catalytic Approaches in the Synthesis of Alkyl(trimethyl)silanes

While traditional Grignard and organolithium reactions are stoichiometric, modern synthetic chemistry has seen the development of catalytic cross-coupling reactions to form Si-C bonds. These methods can offer higher efficiency, milder conditions, and broader functional group tolerance.

A significant advancement is the palladium-catalyzed cross-coupling of chlorosilanes with Grignard reagents, a type of silyl-Kumada reaction. nih.gov This transformation uses a palladium catalyst, often supported by a specialized phosphine (B1218219) ligand like DrewPhos, to couple primary and secondary alkyl Grignard reagents with monochlorosilanes. This method is notable for its ability to activate the strong Si-Cl bond, which is often challenging in uncatalyzed reactions, especially with sterically demanding substrates. nih.gov The use of such catalysts allows for the synthesis of a wide array of alkylsilanes from readily available starting materials. nih.gov

Other catalytic systems, such as those involving palladium for the addition of C-Si bonds across alkynes or for the coupling of aryl halides with silylamides, highlight the broad utility of transition metal catalysis in organosilicon chemistry. rsc.orgnih.gov These catalytic approaches represent the cutting edge of silane synthesis, providing powerful alternatives to classical stoichiometric methods.

Elucidating Reactivity and Mechanistic Pathways of Hexyl Trimethyl Silane

Reactivity Profiles of the Silicon-Carbon Bonds

The silicon-carbon (Si-C) bond in hexyl(trimethyl)silane is characterized by its polarization towards the more electronegative carbon atom, rendering the carbon atom somewhat nucleophilic. colab.ws The energy of the Si-C bond is approximately 76 kcal mol⁻¹, which is lower than that of a typical carbon-carbon bond (83 kcal mol⁻¹), making it susceptible to cleavage under specific conditions. colab.ws While generally stable towards homolytic cleavage, the Si-C bond's reactivity is a key aspect of its utility in organic synthesis. colab.ws

The reactivity of the Si-C bond can be significantly influenced by the presence of activating groups or reaction conditions. For instance, in the presence of fluoride (B91410) ions and an oxidant like hydrogen peroxide, certain tetraalkylsilanes can undergo oxidation of the carbon-silicon bond. organic-chemistry.org This process, known as the Tamao-Fleming oxidation, is particularly efficient for strained siletanes but highlights the potential for activating the Si-C bond for cleavage and functionalization. organic-chemistry.org

| Bond Type | Bond Energy (kcal mol⁻¹) | Polarity |

| Si-C | ~76 | Si(δ+)-C(δ-) |

| C-C | ~83 | Nonpolar |

| Si-H | Variable | Si(δ+)-H(δ-) |

| C-H | ~98 | Slightly Polar |

Chemical Transformations Involving the n-Hexyl Aliphatic Chain

The n-hexyl aliphatic chain of this compound offers a scaffold for various chemical modifications. While the Si-C bond provides one reactive handle, the C-H bonds along the hexyl chain can also participate in reactions, although they are generally less reactive.

One notable transformation is the functionalization of the hexyl chain through radical reactions. For instance, polysilanes with n-hexyl groups have been utilized as radical-based reducing agents for organic halides. researchgate.net Additionally, α-haloalkylsilanes can be prepared, which then serve as precursors for α-metalated silanes, enabling further reactions with a variety of electrophiles. thieme-connect.de The synthesis of (1-Iodohexyl)trimethylsilane has been reported, showcasing a method to introduce a reactive halogen atom onto the hexyl chain. thieme-connect.de

Hydrosilylation reactions of alkenes, including those with hexyl chains, are a common method for forming alkylsilanes and can be catalyzed by various transition metals. organic-chemistry.orggoogle.com These reactions can proceed with high selectivity, offering a route to functionalized alkylsilanes. organic-chemistry.org

Role of the Trimethylsilyl (B98337) Moiety in Directed Organic Transformations

The trimethylsilyl (TMS) group is a versatile functional group in organic chemistry, known for its chemical inertness and large molecular volume. wikipedia.org It plays a crucial role in directing organic transformations, primarily as a protecting group and for derivatization in analytical techniques. wikipedia.org

The trimethylsilyl group is widely employed as a temporary protecting group for various functional groups, most notably alcohols. wikipedia.orgfiveable.melibretexts.org The process involves reacting the alcohol with a trimethylsilylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base. wikipedia.orglibretexts.org This forms a trimethylsilyl ether, which masks the reactivity of the hydroxyl group. fiveable.melibretexts.org

The stability of the TMS group is a key advantage. It is resistant to many reagents, including oxidizing agents, reducing agents, and Grignard reagents. libretexts.org However, it can be readily removed (deprotected) under mild acidic conditions or by treatment with a fluoride ion source like tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orglibretexts.org This selective removal allows for complex, multistep syntheses where specific functional groups need to be temporarily deactivated. libretexts.orggelest.com

Table of Common Silylating and Deprotection Reagents

| Reagent Type | Examples | Application |

| Silylating Agents | Trimethylsilyl chloride (TMSCl), Bis(trimethylsilyl)acetamide (BSA), Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Protection of alcohols, phenols, and carboxylic acids wikipedia.org |

| Deprotection Reagents | Tetrabutylammonium fluoride (TBAF), Hydrofluoric acid (HF) based reagents, Fluorosilicic acid (H₂SiF₆) | Cleavage of silyl (B83357) ethers to regenerate alcohols wikipedia.org |

The trimethylsilyl group is instrumental in enhancing the volatility and thermal stability of compounds for analysis by gas chromatography (GC) and mass spectrometry (MS). wikipedia.orgresearchgate.netyoutube.com Polar compounds containing functional groups like hydroxyl or carboxyl groups often exhibit poor chromatographic behavior due to intermolecular hydrogen bonding. youtube.com

Derivatization with a silylating agent replaces the active hydrogen in these polar groups with a non-polar trimethylsilyl group. youtube.com This process, known as silylation, reduces the compound's polarity and boiling point, making it more volatile and amenable to GC analysis. wikipedia.orgyoutube.com The resulting trimethylsilylated compounds are also often more stable at the high temperatures used in GC. youtube.com Various silylating reagents, such as hexamethyldisilazane (B44280) (HMDS) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used for this purpose. youtube.com

Utilization as a Protecting Group in Multistep Organic Syntheses

Investigation of Radical and Ionic Reaction Mechanisms

The mechanistic pathways of reactions involving this compound can proceed through either radical or ionic intermediates, depending on the reaction conditions and reagents employed.

Radical Mechanisms: Silyl radicals can be generated from silanes through various methods, including hydrogen abstraction by other radicals. wiley.com For example, tris(trimethylsilyl)silane (B43935) is a well-known radical-based reducing agent. researchgate.net The reactions of alkylsilanes can involve the formation of silyl radicals, which can then participate in subsequent steps like addition to double bonds or atom transfer reactions. researchgate.netucl.ac.uk EPR spectroscopy has been a valuable tool for studying the structure and reactivity of these transient radical species. wiley.comucl.ac.uk

Ionic Mechanisms: Ionic mechanisms often involve the formation of carbocations or silicenium ions. uni-muenchen.de For instance, the hydride transfer from hydrosilanes to carbenium ions has been shown to proceed through a polar mechanism involving the rate-determining formation of a silicenium ion. uni-muenchen.de The reactivity in these ionic processes is influenced by the substituents on the silicon atom. uni-muenchen.de The study of reaction kinetics and the effect of solvent polarity can help elucidate whether a reaction proceeds through an ionic pathway. uni-muenchen.delibretexts.org Quantum chemical calculations have also been employed to investigate the mechanisms and selectivities of metal-catalyzed reactions involving organosilanes. acs.org

Advanced Spectroscopic Characterization Techniques for Hexyl Trimethyl Silane

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern upon ionization. The molecular weight of Hexyl(trimethyl)silane (C₉H₂₂Si) is 158.36 g/mol .

In electron ionization mass spectrometry (EI-MS), the fragmentation of alkyl(trimethyl)silanes is well-documented. nih.gov

Molecular Ion (M⁺): The molecular ion peak at m/z 158 may be observed, but it is often of low intensity.

[M-15]⁺ Fragment: The most common initial fragmentation is the loss of a methyl radical (•CH₃) from the trimethylsilyl (B98337) group to form a stable silicon-centered cation [M-15]⁺. This results in a prominent peak at m/z 143.

Trimethylsilyl Cation ([Si(CH₃)₃]⁺): A very characteristic and often base peak in the spectrum of trimethylsilyl compounds is found at m/z 73. This corresponds to the [Si(CH₃)₃]⁺ cation.

Alkyl Chain Fragmentation: Further fragmentation occurs along the hexyl chain, leading to a series of peaks separated by 14 mass units (CH₂), which is a pattern typical for alkanes. libretexts.org

| m/z Value | Proposed Fragment | Significance |

| 158 | [C₉H₂₂Si]⁺ | Molecular Ion (M⁺) |

| 143 | [(C₈H₁₉)Si]⁺ | Loss of a methyl group ([M-CH₃]⁺) |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation (diagnostic peak) |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, detects the vibrations of bonds within a molecule. These vibrations occur at specific frequencies, providing a fingerprint of the functional groups present.

The IR spectrum of this compound is dominated by absorptions corresponding to C-H and Si-C bonds.

C-H Stretching: Strong absorption bands between 2850 and 3000 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups.

C-H Bending: Absorptions around 1465 cm⁻¹ are attributed to the bending (scissoring) vibrations of the CH₂ groups. The symmetric bending of the C-H bonds in the Si-CH₃ groups results in a sharp, characteristic band around 1250 cm⁻¹.

Si-C Vibrations: The spectrum also shows characteristic vibrations for the silicon-carbon bond. A rocking vibration of the methyl groups attached to silicon gives rise to a strong band in the 840-860 cm⁻¹ region. The Si-C stretching vibrations occur at lower frequencies, typically in the 600-800 cm⁻¹ range.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C-H Bend (CH₂) | ~ 1465 | Medium |

| C-H Bend (Si-CH₃) | ~ 1250 | Strong, Sharp |

| Si-CH₃ Rock | ~ 840 - 860 | Strong |

| Si-C Stretch | 600 - 800 | Medium |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a unique structural fingerprint. While specific experimental Raman spectra for this compound are not widely available in public databases, the expected spectral features can be inferred from the analysis of similar alkylsilane compounds and the fundamental principles of Raman spectroscopy. researchgate.netresearchgate.netmdpi.comrsc.orgresearchgate.net

The Raman spectrum of this compound would be characterized by a series of distinct bands corresponding to the vibrations of its constituent chemical bonds. Key vibrational modes expected to be observed include:

C-H Stretching: Strong bands are anticipated in the 2800-3000 cm⁻¹ region, arising from the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the hexyl chain and the trimethylsilyl moiety.

Si-C Stretching: The stretching vibrations of the silicon-carbon bonds are expected to appear in the 600-800 cm⁻¹ range. These peaks are characteristic of the alkylsilane structure.

C-C Stretching and Bending: Vibrations associated with the carbon-carbon single bonds of the hexyl chain will be present in the 800-1200 cm⁻¹ region.

Deformation Modes: Various bending and deformation modes of the CH₂, CH₃, and Si-(CH₃)₃ groups will populate the fingerprint region of the spectrum (below 1500 cm⁻¹), providing a complex and unique pattern for the molecule.

In the analysis of related silane (B1218182) compounds, it has been observed that the position and intensity of Raman peaks are sensitive to the molecular environment and conformation. researchgate.net For instance, computational studies on other silanes have been employed to predict Raman spectra where experimental data is lacking, offering a valuable tool for structural interpretation. acs.orgaps.org The presence of impurities or structural isomers would result in additional or shifted peaks in the Raman spectrum, making it a valuable technique for quality control.

Advanced Analytical Techniques for Purity Assessment and Structural Elucidation

To ensure the chemical integrity of this compound, a combination of chromatographic and spectroscopic methods is employed. These techniques provide quantitative information on purity and detailed structural confirmation.

Gas Chromatography (GC) is a cornerstone technique for assessing the purity of volatile compounds like this compound. azom.com The principle of GC relies on the separation of components in a mixture based on their differential partitioning between a stationary phase and a gaseous mobile phase. libretexts.org The purity of a this compound sample can be determined by analyzing the resulting chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of additional peaks suggests the existence of impurities. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity analysis. orgchemboulder.com

A key parameter in GC is the Kovats retention index , which helps in the identification of compounds by comparing their retention times to those of known standards. For this compound, a Kovats retention index of 904 has been reported on a standard non-polar column, providing a reliable reference for its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for both purity assessment and structural elucidation. miamioh.edu As the separated components elute from the GC column, they are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

For this compound, the electron impact (EI) mass spectrum shows a characteristic fragmentation pattern. The molecular ion peak (M⁺) may be observed, but often it is the fragmentation pattern that provides the most structural information. orgchemboulder.comlibretexts.orgruc.dk Key fragment ions for this compound include:

| m/z | Interpretation |

| 73 | [Si(CH₃)₃]⁺ - Trimethylsilyl cation (base peak) |

| 59 | [Si(CH₃)₂H]⁺ |

| 143 | [M - CH₃]⁺ - Loss of a methyl group |

The presence and relative abundance of these and other fragment ions are used to confirm the structure of this compound and to identify any co-eluting impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons of the trimethylsilyl group and the different methylene and methyl groups of the hexyl chain. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would be consistent with the structure of this compound.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule. oregonstate.edupitt.edusigmaaldrich.comcarlroth.com The chemical shifts of the carbon atoms in the trimethylsilyl group and the hexyl chain would be in characteristic regions for alkylsilanes. The predicted chemical shifts can be compared with experimental data to confirm the structure.

By integrating the data from these advanced analytical techniques, a comprehensive profile of this compound can be established, ensuring its identity, purity, and structural integrity for its intended scientific and industrial uses.

Theoretical and Computational Chemistry Studies on Hexyl Trimethyl Silane

Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding

Quantum mechanics (QM) forms the fundamental basis for describing the behavior of electrons in molecules. epa.govgatech.edu By solving approximations of the Schrödinger equation, QM methods can determine the electronic structure and the nature of chemical bonding within a molecule. umb.edubhattercollege.ac.in For Hexyl(trimethyl)silane, these calculations provide critical insights into the distribution of electrons and the characteristics of its covalent bonds.

Detailed Research Findings:

Ab initio methods, such as Hartree-Fock (HF) theory, serve as a foundational approach to approximate the molecular wavefunction. bhattercollege.ac.in These calculations treat the molecule as a collection of nuclei and electrons, determining the energy levels of molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy difference (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity.

In this compound, the electronic structure is characterized by sigma (σ) bonds. The bonding is localized, with the Si-C bonds being more polarized than the C-C bonds due to the difference in electronegativity between silicon and carbon. QM calculations can precisely quantify the electron density distribution, revealing the partial positive charge on the silicon atom and the partial negative charges on the more electronegative carbon atoms of the methyl groups. This charge distribution is crucial for understanding the molecule's interaction with other polar or charged species.

The table below summarizes the type of information that would be obtained from QM calculations on this compound.

| Calculated Property | Significance for this compound |

| Molecular Orbital Energies (HOMO/LUMO) | Determines electronic transition energies, ionization potential, electron affinity, and overall reactivity. A large HOMO-LUMO gap suggests high stability. |

| Electron Density Distribution | Visualizes the probability of finding an electron in different regions of the molecule, highlighting the covalent nature and polarization of Si-C and C-H bonds. |

| Mulliken or Natural Bond Orbital (NBO) Charges | Quantifies the partial atomic charges on each atom (Si, C, H), providing insight into the molecule's electrostatic potential and sites susceptible to nucleophilic or electrophilic attack. |

| Bond Order Analysis | Confirms the single-bond nature of the Si-C and C-C framework and can reveal subtle electronic effects like hyperconjugation. |

These fundamental calculations provide the groundwork for more advanced computational studies. umb.edusci-hub.se

Density Functional Theory (DFT) Applications for Predicting Molecular Properties and Stability

Density Functional Theory (DFT) is a class of computational methods that has become exceptionally popular for its balance of accuracy and computational efficiency. hydrophobe.org Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the molecule from its electron density. researchgate.net This approach is widely used to predict a variety of molecular properties for compounds like this compound, from its geometry to its thermodynamic stability.

Detailed Research Findings:

DFT calculations are routinely used to optimize the geometry of molecules, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy structure. For this compound, this would involve finding the most stable conformation of the flexible hexyl chain. Furthermore, DFT can predict various physical and chemical properties. The PubChem database lists several computed properties for this compound, which are typically derived from DFT or similar high-level computational methods. nih.gov

The stability of a molecule can be assessed by calculating its heat of formation and bond dissociation energies (BDE). DFT methods have been shown to provide reliable BDEs, which indicate the energy required to break a specific bond. osti.gov For this compound, calculating the BDE for the Si-C and various C-H bonds would identify the weakest bond and thus the most likely site for initial fragmentation during thermal decomposition or reaction. osti.gov

Below is an interactive data table of computed properties for this compound, largely sourced from computational predictions. nih.gov

| Property | Value | Method/Reference |

| Molecular Formula | C₉H₂₂Si | PubChem nih.gov |

| Molecular Weight | 158.36 g/mol | Computed by PubChem nih.gov |

| XLogP3-AA (Octanol-Water Partition Coefficient) | 4.8 | Computed by Cactvs nih.gov |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs nih.gov |

| Hydrogen Bond Acceptor Count | 0 | Computed by Cactvs nih.gov |

| Rotatable Bond Count | 5 | Computed by Cactvs nih.gov |

| Exact Mass | 158.149077236 Da | Computed by PubChem nih.gov |

| Topological Polar Surface Area | 0 Ų | Computed by Cactvs nih.gov |

| Heavy Atom Count | 10 | Computed by PubChem nih.gov |

DFT is also instrumental in predicting spectroscopic properties. For instance, calculations can yield vibrational frequencies corresponding to infrared (IR) and Raman spectra. By comparing these predicted spectra with experimental data, the accuracy of the computational model can be validated.

Computational Modeling of Reaction Pathways and Transition States

Understanding how a chemical reaction occurs requires mapping the entire reaction pathway, which includes identifying the reactants, products, any intermediates, and the high-energy transition states that connect them. numberanalytics.comresearchgate.net Computational chemistry offers powerful tools to explore these potential energy surfaces, providing insights into reaction mechanisms and kinetics that are often difficult to obtain experimentally. rsc.org

Detailed Research Findings:

For a molecule like this compound, a relevant reaction to study would be its hydrolysis or oxidation, which are common pathways for organosilanes. hydrophobe.orgnih.gov Using computational methods, a hypothetical reaction coordinate can be proposed. For example, in a hydrolysis reaction, a water molecule would attack the silicon center.

The process involves:

Locating Stationary Points: The geometries of the reactants (this compound and water) and products (Hexyl(dimethyl)silanol and methane) are optimized to find their minimum energy structures.

Identifying the Transition State (TS): Specialized algorithms are used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. researchgate.net For the hydrolysis of a trimethylsilyl (B98337) group, the TS would likely involve a pentacoordinate silicon atom.

Verifying the Pathway: Intrinsic Reaction Coordinate (IRC) calculations are performed starting from the TS geometry to confirm that it correctly connects the reactant and product minima. researchgate.net

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (Ea) for the reaction, a critical parameter for determining the reaction rate.

The table below outlines the key data points generated from a computational study of a reaction pathway.

| Parameter | Description | Significance |

| Reactant/Product Geometries | Optimized 3D structures (bond lengths, angles) of all stable species. | Provides the starting and ending points of the reaction. |

| Transition State (TS) Geometry | The specific molecular structure at the peak of the energy barrier. | Reveals the atomic arrangement during the bond-breaking/forming process. numberanalytics.com |

| Activation Energy (Ea) | The energy difference between the TS and the reactants (ΔE‡). | Determines the kinetic feasibility of the reaction; a lower Ea means a faster reaction. |

| Reaction Energy (ΔErxn) | The net energy difference between products and reactants. | Indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy). |

| Vibrational Frequencies | Calculated for all stationary points. A true TS has exactly one imaginary frequency. | Confirms the nature of the stationary points (minimum or saddle point). researchgate.net |

Such studies can be extended to explore the effects of catalysts or different solvent environments on the reaction pathway. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical methods are excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. nih.gov This allows for the study of dynamic processes, conformational changes, and intermolecular interactions in larger systems or in condensed phases (liquids or solids).

Detailed Research Findings:

Intermolecular Interactions: MD simulations are particularly powerful for modeling the bulk liquid phase. A simulation box containing hundreds or thousands of this compound molecules can be created to study how they interact with each other. The primary forces at play are non-covalent van der Waals interactions. researchgate.net Key properties derived from these simulations include:

Radial Distribution Functions (RDFs): The RDF, g(r), describes the probability of finding another molecule at a certain distance from a reference molecule. It reveals the short- and long-range ordering in the liquid, providing a picture of the liquid's structure.

Density and Viscosity: MD simulations can predict macroscopic properties like the density and viscosity of liquid this compound by analyzing the behavior of the ensemble of molecules over time.

Self-Diffusion Coefficient: This property, calculated from the mean-squared displacement of molecules over time, quantifies molecular mobility within the liquid.

The table below summarizes the insights that can be gained from MD simulations of this compound.

| Simulation Type | Key Insights | Relevant Properties |

| Single Molecule (in vacuum/solvent) | Preferred 3D shapes and flexibility of the hexyl chain. Energy barriers between different conformers. | Conformational energy profile, dihedral angle distributions, radius of gyration. |

| Bulk Liquid (NPT/NVT ensemble) | Structure and packing of molecules in the liquid state. Strength of intermolecular forces. | Radial distribution functions, density, cohesive energy density. frontiersin.org |

| Bulk Liquid (NVE ensemble) | Dynamic properties and transport phenomena. | Self-diffusion coefficient, viscosity, thermal conductivity. |

These simulations bridge the gap between the properties of a single molecule and the behavior of the bulk material, providing a comprehensive understanding of this compound's physical chemistry. nih.goviyte.edu.tr

Applications of Hexyl Trimethyl Silane in Advanced Materials Science and Organic Synthesis

Contributions to Organic Synthesis

In the field of organic synthesis, organosilanes are valued reagents that enable a wide range of chemical transformations. colab.wsorganic-chemistry.org The presence of the silicon-carbon bond, which is polarized towards the carbon atom, imparts a degree of nucleophilic character to the carbon, while the bond itself can be cleaved under specific conditions, making the silyl (B83357) group an effective protecting or leaving group. colab.wsnih.gov

Hexyl(trimethyl)silane functions as a foundational precursor for the synthesis of more complex organosilicon compounds. smolecule.com Chemists can strategically modify the molecule through various reactions to introduce new functionalities, thereby designing novel silanes with tailored properties for applications in catalysis or materials science. colab.wssmolecule.com The synthesis of this compound itself can be achieved through methods such as the reaction of trichlorohexylsilane with a methylating agent or the hydrosilylation of 1-hexene (B165129). molbase.com

The reactivity of the this compound structure allows for several synthetic modifications. The trimethylsilyl (B98337) group can be altered, or reactions can be performed on the hexyl chain. This versatility allows it to serve as a starting point for a diverse array of organosilicon products.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Product Type | Purpose |

|---|---|---|---|

| Hydrosilylation | Alkenes/Alkynes, Catalyst | More complex alkyl/vinyl silanes | Elaboration of the silicon center |

| Halogenation | Halogens (e.g., Br₂) | Haloalkyl(trimethyl)silanes | Introduction of a leaving group for further substitution |

| Metalation | Strong Base (e.g., n-BuLi) | α-Silyl carbanion | Creation of a nucleophile for C-C bond formation |

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, essential for building the molecular frameworks of pharmaceuticals and other complex organic molecules. researchgate.netsigmaaldrich.com Organosilicon reagents, including alkyl(trimethyl)silanes, are valuable participants in these transformations, particularly in cross-coupling reactions.

While direct examples involving this compound are specialized, the principles of its reactivity can be understood from related organosilanes. In reactions like the Hiyama cross-coupling, an organosilane's carbon-silicon bond is activated (often by a fluoride (B91410) source) to couple with an organic halide in the presence of a palladium catalyst. The trimethylsilyl group in this compound can thus act as a handle for introducing the hexyl group into other organic molecules. Furthermore, metalation of the α-carbon (adjacent to the silicon) can generate a nucleophile that reacts with various electrophiles to form new C-C bonds. thieme-connect.de

Table 2: Examples of C-C Bond Forming Reactions Involving Organosilanes

| Reaction Name | Role of Silane (B1218182) | Key Reagents | Bond Formed |

|---|---|---|---|

| Hiyama Coupling | Nucleophilic Partner | Organic Halide, Palladium Catalyst, Fluoride Source | Aryl-Alkyl, Vinyl-Alkyl |

| Carbosilylation | Silylating Agent | Alkyne, Silylium Catalyst | Vinyl-Alkyl and C-Si acs.org |

The spatial arrangement of atoms (stereochemistry) and the site of reaction (regiochemistry) are critical for the function of a molecule. The steric and electronic properties of silyl groups can be exploited to control these outcomes. nih.gov The bulky nature of the trimethylsilyl group, combined with the hexyl chain, can direct an incoming reagent to a specific position or face of a molecule, thereby influencing the regioselectivity or stereoselectivity of a transformation. colab.wsnih.gov

For instance, in the electrophilic addition to unsaturated silanes, the silicon atom stabilizes a positive charge on the β-carbon (the "β-effect"), which dictates the regioselectivity of the reaction. colab.ws In other cases, the silyl group can direct cyclization reactions or influence the stereochemical outcome of additions to nearby functional groups. nih.govacs.org The electrophilic addition of reagents like sulfur or selenium chlorides to allyl trimethyl silane, a related compound, proceeds regioselectively. researchgate.net These principles suggest the potential for this compound derivatives in directing complex organic transformations.

Participation in Carbon-Carbon Bond Forming Reactions, including Cross-Coupling

Roles in Materials Science and Interface Chemistry

In materials science, the ability to control the properties of surfaces and the interfaces between different materials is paramount. Silanes are crucial tools for this purpose, acting as coupling agents, adhesion promoters, and surface modifiers. shinetsusilicone-global.comresearchgate.netresearchgate.net

This compound and its analogue, hexyltrimethoxysilane, are highly effective at rendering surfaces hydrophobic (water-repellent). gelest.comcfsilicones.commade-in-china.com The mechanism typically involves the hydrolysis of an alkoxysilane (like hexyltrimethoxysilane) to form reactive silanol (B1196071) groups, which then condense with hydroxyl groups on an inorganic substrate (e.g., glass, metal oxides, concrete) to form stable siloxane bonds (-Si-O-Substrate). made-in-china.comwacker.com The long, non-polar hexyl chains are oriented away from the surface, creating a low-energy, non-polar interface that repels water. gelest.com This allows for the creation of breathable, water-repellent coatings that protect substrates without trapping moisture. gelest.com

Research has shown that modifying porous silicones with hexyl groups significantly increases their hydrophobicity, with apparent water contact angles reaching as high as 151°, approaching the superhydrophobic regime. mdpi.com

Table 3: Effect of Hexyl Group Modification on Surface Properties of Porous Silicones

| Sample | Modifying Group | Apparent Contact Angle (°) | Surface Behavior |

|---|---|---|---|

| Reference Sample | Dimethylsiloxane | ~125° | Hydrophobic |

| DHH (Hexyl Modified) | Hexyl | >130° | Highly Hydrophobic mdpi.com |

Beyond creating hydrophobic barriers, these silanes also act as powerful adhesion promoters, forming a durable bridge between inorganic materials and organic polymers or coatings. cfsilicones.comwacker.comnih.gov This coupling action enhances the mechanical strength and longevity of composites, adhesives, and coatings. specialchem.com

In polymer composites, which combine a polymer matrix with a filler material (like silica (B1680970) or glass fibers) to enhance properties, a strong bond between the two phases is essential. utwente.nl Silane coupling agents are bifunctional molecules that create this bond. researchgate.netspecialchem.com A hydrolyzable group (like the methoxy (B1213986) groups in hexyltrimethoxysilane) reacts with the inorganic filler, while an organofunctional group is designed to react with the polymer matrix. researchgate.netcfsilicones.com

By treating fillers with a silane like hexyltrimethoxysilane, their surface is modified from hydrophilic to hydrophobic, improving their dispersion within the non-polar polymer matrix and reducing viscosity during processing. cfsilicones.comspecialchem.comutwente.nl This leads to composite materials with improved mechanical properties, moisture resistance, and heat resistance. shinetsusilicone-global.com In some systems, organofunctional silanes can also participate in the curing process, acting as crosslinkers that form a covalent network within the polymer, further enhancing its strength and durability. wacker.com

Potential as an Organosilicon Precursor in Thin Film Deposition for Microelectronics and Optoelectronics

The relentless miniaturization of integrated circuits (ICs) necessitates the development of new materials, particularly for interlayer dielectrics (ILDs) with low dielectric constants (low-k) to minimize signal delay and power consumption. nih.gov Organosilicon compounds have emerged as critical precursors for depositing such high-performance thin films via methods like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). nih.govgelest.com These precursors offer significant advantages, including lower deposition temperatures compared to traditional silane (SiH₄)-based processes, which is crucial for protecting thermally sensitive components in multi-layered microelectronic devices. nih.govcityu.edu.hk

This compound, with its specific molecular structure combining a reactive silane head and a C6 alkyl chain, presents as a promising candidate for these advanced applications. While direct research on this compound for this purpose is emerging, its potential can be inferred from the extensive studies on analogous short-chain alkylsilanes like trimethylsilane (B1584522) (3MS) and tetramethylsilane (B1202638) (4MS). google.comresearchgate.net The defining feature of an organosilicon precursor is the ability to incorporate carbon into the silicon oxide matrix during deposition, forming SiCOH films. This carbon incorporation is key to lowering the film's density and, consequently, its dielectric constant. nih.gov

Deposition Mechanisms and Film Formation

The deposition of thin films from organosilicon precursors is typically achieved through Plasma-Enhanced Chemical Vapor Deposition (PECVD). In a PECVD process, the precursor vapor, such as this compound, is introduced into a reaction chamber along with an oxidizing agent like nitrous oxide (N₂O) or oxygen (O₂). nih.govcityu.edu.hk An RF power source generates a plasma, which energizes the reactant gases, allowing the film to form on a substrate at relatively low temperatures. cityu.edu.hk

The general reaction for a SiCOH film deposition from an alkylsilane precursor can be conceptualized as the plasma-induced decomposition of the precursor and its subsequent reaction with the oxidizer to form a cross-linked network on the substrate. The longer hexyl group in this compound, compared to the methyl groups in 3MS or 4MS, is expected to influence the film's properties by potentially creating more significant nanoporosity upon crosslinking, thereby further reducing the dielectric constant.

Atomic Layer Deposition (ALD) offers an alternative, more precise deposition method. ALD is a self-limiting process based on sequential pulses of the precursor and a reactant gas. mks.comgelest.com This technique provides exceptional control over film thickness and ensures high conformality on complex, high-aspect-ratio structures, which is a significant advantage for modern microelectronics. gelest.commks.com The use of an organosilicon precursor like this compound in an ALD process could enable the deposition of ultrathin, highly uniform, and conformal low-k dielectric layers.

Research Findings on Analogous Precursors

Studies on trimethylsilane (3MS) and tetramethylsilane (4MS) provide a valuable framework for understanding the potential of this compound. Research has shown that amorphous nitrogen-doped silicon carbide (α-SiCN:H) films, used as diffusion barriers for copper interconnects, can be deposited using 3MS and 4MS with ammonia (B1221849) via PECVD. researchgate.net The properties of these films are directly related to the choice of precursor. For instance, FTIR spectra indicate that films deposited from 3MS have a higher intensity of Si-CH₃ stretch modes compared to those from 4MS. researchgate.net This highlights how the precursor's molecular structure dictates the final composition and bonding within the film.

The following table summarizes typical properties of dielectric films deposited using related organosilicon precursors.

| Precursor | Resulting Film Type | Deposition Method | Achieved Dielectric Constant (k) | Key Film Characteristics | Reference |

|---|---|---|---|---|---|

| Trimethylsilane (3MS) | α-SiCN:H | PECVD | 4.81 | Used as a Cu penetration diffusion barrier and etch stop layer. | researchgate.net |

| Tetramethylsilane (4MS) | α-SiCN:H | PECVD | 5.68 (with LFRF) | Higher film density compared to 3MS-based films. | researchgate.net |

| Tetraethylorthosilicate (TEOS) | SiO₂ | PECVD | ~4.0 | Lower deposition temperature than silane; established precursor for SiO₂. | nih.gov |

| Diethoxymethylsilane (DEMS) | Organosilicate Glass (OSG) | CVD | 2.5 - 3.5 | Produces films with high mechanical stability (Elastic Modulus > 20 GPa). | googleapis.com |

The data demonstrates a clear trend: modifying the organic groups on the silicon precursor allows for tuning the film's properties. The introduction of larger or different functional groups can enhance mechanical strength or lower the dielectric constant. googleapis.com Based on this, this compound, with its bulky, non-polar hexyl group, is hypothesized to yield films with a dielectric constant potentially lower than that achieved with smaller alkylsilanes, making it a strong candidate for future ultra-low-k applications. The hydrophobic nature of the hexyl group could also impart moisture resistance to the resulting film, enhancing its reliability as a dielectric. gelest.com

Potential in Microelectronics and Optoelectronics

In microelectronics, the primary application for films derived from this compound would be as low-k and ultra-low-k interlayer dielectrics. nih.gov By effectively insulating the fine copper wiring in advanced ICs, these films would reduce RC delay, cross-talk, and power dissipation, enabling faster and more efficient processors. nih.gov Furthermore, SiCOH or SiCN films derived from such precursors can act as effective etch-stop layers and copper diffusion barriers, critical for the manufacturing of reliable interconnect structures. researchgate.net

In optoelectronics, thin films of silicon-based materials like silicon dioxide (SiO₂) are used for optical coatings, waveguides, and as passivation layers. confex.com The ability to precisely control film thickness and refractive index through precursor choice and deposition parameters is essential. An organosilicon precursor like this compound could be used to deposit hydrophobic, protective coatings on optical components or to fabricate specialized layers in sensors and microelectromechanical systems (MEMS). gelest.comconfex.com

Future Perspectives and Emerging Research Directions for Hexyl Trimethyl Silane

Development of Highly Efficient and Sustainable Synthetic Methodologies

The synthesis of organosilanes, including hexyl(trimethyl)silane, is undergoing a transformation towards greener and more economical processes. Traditional methods often rely on hydrosilylation, which, despite its versatility, can be exothermic and lead to multiple products. rsc.org

A promising future direction lies in the development of sustainable synthetic methodologies. One such approach involves the dehydrogenative coupling of hydrosilanes with alcohols, catalyzed by earth-abundant metals like cobalt. acs.orgcsic.es This method not only produces valuable silyl (B83357) ethers but also generates hydrogen gas as a clean energy carrier. acs.orgcsic.es Research is focused on designing air- and water-stable catalysts that operate under mild conditions, such as room temperature, and with low catalyst loadings. acs.orgcsic.es The ability to control the selectivity between hydrosilylation and hydroalkoxysilylation by adjusting the solvent system, for instance, by varying the alcohol-to-water ratio, represents a significant step towards a circular economy in this field. acs.orgcsic.es

Another avenue of exploration is the thiol-(meth)acrylate Michael addition reaction. rsc.orgnih.govresearchgate.net This method offers a simple and highly efficient alternative to hydrosilylation for creating organofunctional silanes. rsc.org Studies have shown that using catalysts like dimethylphenylphosphine (B1211355) (DMPP) at room temperature can lead to quantitative conversion of starting materials in a short time. nih.govresearchgate.net Future work will likely focus on expanding the library of organofunctional silanes that can be synthesized using this method and optimizing reaction conditions for even greater efficiency and sustainability. rsc.orgnih.govresearchgate.net

The table below summarizes some emerging sustainable synthetic methods for silanes.

| Synthetic Method | Catalyst/Initiator | Key Advantages | Relevant Research Focus |

| Dehydrogenative Coupling | Cobalt-based catalysts | Sustainable, produces H2, mild reaction conditions, controllable selectivity. acs.orgcsic.es | Development of robust and recyclable catalysts. |

| Thiol-(meth)acrylate Addition | Phosphines, Amines, Photoinitiators | High efficiency, fast reaction times, mild conditions. rsc.orgnih.govresearchgate.net | Catalyst screening and optimization, expansion of substrate scope. rsc.orgnih.govresearchgate.net |

Exploration of Unprecedented Reactivity Profiles and Catalytic Functions

The silicon-carbon bond in this compound and related compounds offers a platform for exploring novel chemical transformations. While traditionally viewed as relatively stable, recent research has begun to uncover new reactivity patterns, particularly in the context of radical chemistry and transition metal catalysis.

Silyl radicals, which can be generated from organosilanes, have shown significant utility as reducing agents in organic synthesis. researchgate.net Tris(trimethylsilyl)silane (B43935), a related compound, is a well-known radical-based reducing agent that allows for reactions under mild conditions with high selectivity. researchgate.net Future research will likely focus on harnessing the reactivity of silyl radicals derived from compounds like this compound for a broader range of transformations, including applications in aqueous media for the synthesis of water-soluble compounds. researchgate.net

Furthermore, the development of novel catalysts is crucial for unlocking new reactivity. For instance, while conventional catalysts for methoxy (B1213986) silanes are often ineffective for more hydrolytically stable silanes, new catalysts are being developed that can effectively cure these systems. google.com The exploration of Lewis acid and base catalysis, as well as the use of pincer-complexes and nickel nanoparticle catalysts, is expanding the scope of hydrosilylation reactions to include more challenging substrates like tertiary silanes. nih.gov

The electrophilic addition of selenium and tellurium chlorides to allyl trimethylsilane (B1584522) has been shown to proceed with high regioselectivity, opening up new pathways for the synthesis of organoselenium and organotellurium compounds. researchgate.net Future investigations may explore similar reactions with this compound to synthesize novel organometallic compounds with potentially interesting electronic or catalytic properties.

Integration into Advanced Functional Materials with Tailored Properties

A significant area of future research for this compound lies in its incorporation into advanced functional materials. Its hydrophobic hexyl group and reactive trimethylsilyl (B98337) group make it an excellent candidate for surface modification and as a component in composite materials. gelest.comscbt.com

Organofunctional silanes act as "bridges" between inorganic substrates and organic polymers, enhancing adhesion and improving the mechanical properties of composite materials. mdpi.com this compound and its derivatives can be used to modify the surfaces of nanoparticles and fillers, improving their dispersion in polymer matrices. gelest.comcfsilicones.com This is particularly relevant for applications in coatings, adhesives, and sealants where durability and environmental resistance are crucial. scbt.comcfsilicones.com

Future work will likely focus on the rational design of silane-modified materials with tailored properties. This includes the development of hydrophobic and water-repellent coatings for various substrates, as well as enhancing the performance of polymer composites for demanding applications. gelest.comcfsilicones.com The ability to form siloxane networks through hydrolysis and condensation is a key feature that contributes to the durability of these materials. scbt.com

The table below highlights potential applications of this compound in advanced materials.

| Application Area | Function of this compound | Desired Material Properties |

| Hydrophobic Coatings | Surface modification agent | Water repellency, durability. gelest.comcfsilicones.com |

| Polymer Composites | Coupling agent, adhesion promoter | Improved filler dispersion, enhanced mechanical strength. mdpi.com |

| Nanomaterials | Surface functionalization | Controlled dispersion, tailored surface properties. mdpi.com |

Synergistic Approaches Combining Experimental and Computational Chemistry

The synergy between experimental and computational chemistry is becoming increasingly vital in understanding and predicting the behavior of molecules like this compound. Computational methods, such as Density Functional Theory (DFT), can provide detailed mechanistic insights into reaction pathways and predict the properties of novel materials.

For example, computational studies can be used to elucidate the mechanisms of catalytic reactions, such as the dehydrogenative coupling and hydrosilylation processes. csic.es This understanding can guide the design of more efficient and selective catalysts. Similarly, computational modeling can help in understanding the interactions between silanes and surfaces, aiding in the development of new functional materials with optimized properties.

NMR spectroscopy is a powerful experimental tool for characterizing organosilane compounds and studying their reactions. researchgate.netresearchgate.net Combining experimental NMR data with computational predictions of chemical shifts can provide a more complete picture of molecular structure and dynamics. researchgate.net Future research will likely see an increased integration of experimental techniques like NMR and mass spectrometry with computational modeling to accelerate the discovery and development of new applications for this compound. csic.es

Interdisciplinary Research with Other Fields of Chemistry and Materials Science

The future of this compound research will be heavily influenced by interdisciplinary collaborations. The versatility of organosilanes makes them relevant to a wide range of fields, from polymer chemistry and materials science to nanotechnology and environmental science.

In materials science, collaborations will focus on developing novel composites and coatings with enhanced properties. mdpi.com In nanotechnology, the use of silanes for the surface functionalization of nanoparticles holds promise for applications in sensing, catalysis, and biomedical devices. mdpi.comwhiterose.ac.uk For instance, functionalized silica (B1680970) nanoparticles are being explored for their potential in sensing heavy metals and radionuclides. whiterose.ac.uk

Environmental applications are also an emerging area. The development of sustainable synthetic methods for silanes contributes to green chemistry principles. acs.orgcsic.es Furthermore, the unique properties of silane-modified materials could be harnessed for applications such as water purification and environmental remediation. scbt.com

The study of emerging pollutants is another area where organosilane chemistry plays a role. Analytical techniques like GC-MS are used to detect and identify various organic compounds, including silyl derivatives, in environmental samples. environmentandecology.com This interdisciplinary research is crucial for understanding the environmental fate and impact of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.